molecular formula C18H13N3OS B2428456 3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-88-2

3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

Cat. No.: B2428456
CAS No.: 338417-88-2
M. Wt: 319.38
InChI Key: XFVSNTJKANPRFA-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile is an organic compound with the molecular formula C18H13N3OS. It is known for its unique structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenethiol with 6-phenyl-4-pyridazinecarbonitrile under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like lipoxygenases by binding to their active sites, thereby preventing the conversion of substrates into products. This inhibition can modulate various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(3-Methoxyphenyl)piperazin-1-yl

Uniqueness

3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-22-15-7-9-16(10-8-15)23-18-14(12-19)11-17(20-21-18)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVSNTJKANPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NN=C(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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